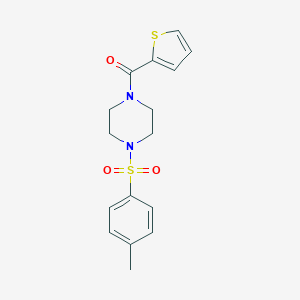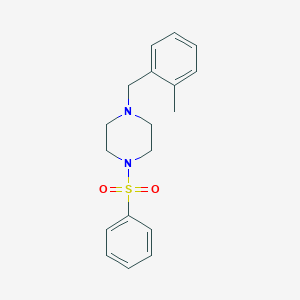![molecular formula C17H23N3O3S B248805 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE](/img/structure/B248805.png)
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a methylpyrrole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the methoxyphenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methylpyrrole group: This is typically done via a nucleophilic substitution reaction where the piperazine derivative reacts with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-[(4-hydroxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Reduction: Formation of 1-[(4-methoxyphenyl)thio]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-4-[(1H-pyrrol-2-yl)methyl]piperazine: Lacks the methyl group on the pyrrole ring.
1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)ethyl]piperazine: Has an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-(4-METHOXYBENZENESULFONYL)-4-[(1-METHYLPYRROL-2-YL)METHYL]PIPERAZINE is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenylsulfonyl and methylpyrrole groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H23N3O3S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)sulfonyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C17H23N3O3S/c1-18-9-3-4-15(18)14-19-10-12-20(13-11-19)24(21,22)17-7-5-16(23-2)6-8-17/h3-9H,10-14H2,1-2H3 |
Clave InChI |
RXCFZSSPHCJACV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CN1C=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248722.png)

![(3-METHOXYPHENYL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248727.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248728.png)
![Methyl 4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)phenyl ether](/img/structure/B248730.png)



![1-[(4-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248742.png)


![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![ETHYL 4-{2-[(2-CHLOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
